molecular formula C18H23N3O4 B11989182 N'-heptanoyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

N'-heptanoyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11989182
M. Wt: 345.4 g/mol
InChI Key: GLMLDDAWKAPKJL-UHFFFAOYSA-N
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Description

N’-heptanoyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a synthetic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a heptanoyl group, a hydroxy group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-heptanoyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide. This intermediate is then reacted with heptanoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-heptanoyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-heptanoyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
  • 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid

Uniqueness

N’-heptanoyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is unique due to the presence of the heptanoyl group, which can enhance its lipophilicity and potentially improve its biological activity. This structural modification distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

N'-heptanoyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carbohydrazide

InChI

InChI=1S/C18H23N3O4/c1-3-4-5-6-11-14(22)19-20-17(24)15-16(23)12-9-7-8-10-13(12)21(2)18(15)25/h7-10,23H,3-6,11H2,1-2H3,(H,19,22)(H,20,24)

InChI Key

GLMLDDAWKAPKJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O

Origin of Product

United States

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